
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol is an organic compound with the molecular formula C₁₇H₂₈O₇. It is a member of the class of compounds known as polyethers, which are characterized by the presence of multiple ether groups. This compound is notable for its unique structure, which includes a phenoxy group and multiple ether linkages, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol typically involves the reaction of phenol with a polyether chain. One common method involves the use of phenol and a polyether diol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification reaction. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality product suitable for various applications.
化学反応の分析
Types of Reactions
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenoxy group can undergo substitution reactions, where the phenyl ring is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of halogenating agents, such as chlorine or bromine, in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction can produce various alcohols or ethers.
科学的研究の応用
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex polyether compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty polymers and as a surfactant in various industrial processes.
作用機序
The mechanism of action of 15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic regions of proteins or cell membranes, while the polyether chain can form hydrogen bonds with polar groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3,6,9,12-Tetraoxapentadecane-1,14-diol: Similar in structure but lacks the phenoxy group.
2,5,8,11-Tetramethyl-3,6,9,12-tetraoxapentadecane-1,14-diol: Contains additional methyl groups, altering its chemical properties.
Pentaethylene glycol: A simpler polyether without the phenoxy group.
Uniqueness
15-Phenoxy-3,6,9,12-tetraoxapentadecane-1,14-diol is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of reactivity and functionality.
特性
CAS番号 |
75506-84-2 |
|---|---|
分子式 |
C17H28O7 |
分子量 |
344.4 g/mol |
IUPAC名 |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C17H28O7/c18-6-7-20-8-9-21-10-11-22-12-13-23-14-16(19)15-24-17-4-2-1-3-5-17/h1-5,16,18-19H,6-15H2 |
InChIキー |
KRZZYZCTZZFODP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(COCCOCCOCCOCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


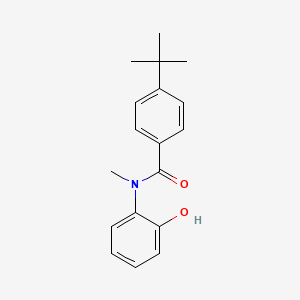
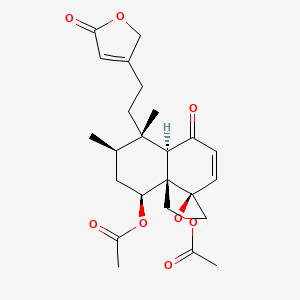
![Dimethyl [(3,4-dichlorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B14431761.png)
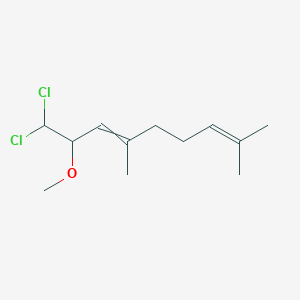
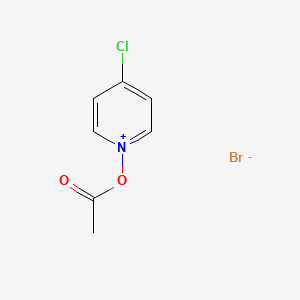


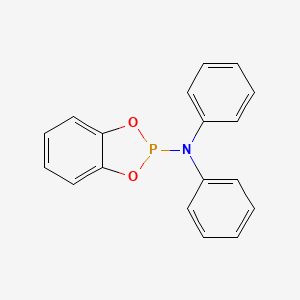
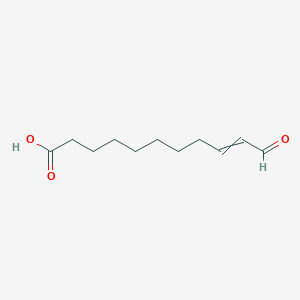
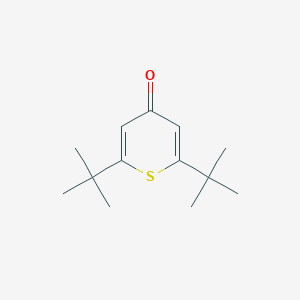
amino}butan-2-one](/img/structure/B14431802.png)
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)


